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Compound of Interest

4-[(4-Bromophenyl)amino]-4-
Compound Name:
oxobutanoic acid

Cat. No. B1273893

A comparative analysis of the crystallographic structures of 4-[(4-Bromophenyl)amino]-4-
oxobutanoic acid and its derivatives reveals key insights into their molecular conformation
and intermolecular interactions. These compounds are of significant interest to researchers in
drug development due to their potential pharmacological activities, including anti-inflammatory,
antimicrobial, and anticancer properties. This guide provides a detailed comparison of their
structural data, experimental protocols, and relevant biological pathways.

Crystallographic Data Comparison

The X-ray diffraction data provides a quantitative basis for comparing the molecular geometries
of different 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid derivatives. The following table
summarizes the key crystallographic parameters for selected compounds.
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Key Structural Insights:

In the crystal structure of 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid, two
independent molecules are present in the asymmetric unit. The amide N—C(=0) bond lengths
are indicative of resonance. The molecules form chains of dimers through N—H:---O and O—
H---O hydrogen bonds.[1] Similarly, the crystal structure of 4-[(4-acetylphenyl)amino]-2-
methylidene-4-oxobutanoic acid also features dimeric chains linked by O—H---O and N—H---O
hydrogen bonds, forming R22(8) graph-set motifs.[2] In 4-[(2-Fluorophenyl)amino]-4-
oxobutanoic acid, dimers are formed via intermolecular O—H---O hydrogen bonding, creating
R22(8) rings. These dimers are further connected by N—H:---O and C—H---O interactions.[3]

Experimental Protocols

Synthesis of 4-[(4-Bromophenyl)amino]-4-oxobutanoic
acid

This intermediate can be synthesized by dissolving succinic anhydride (1.0 eq) and 4-
bromoaniline (1.0 eq) in glacial acetic acid. The mixture is then heated to reflux at 120°C for 4

hours. After cooling to room temperature, the precipitate that forms is filtered, washed with cold
water, and dried under a vacuum to yield the product.[4]

X-ray Crystallography Protocol
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The following is a generalized workflow for single-crystal X-ray diffraction analysis, based on

standard practices in the field.
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Fig. 1: Experimental workflow for X-ray crystallography.

For the crystallographic analysis of 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic
acid, data was collected on a Bruker Kappa APEXII CCD diffractometer.[3] The structure was
solved using direct methods and refined on F2. Hydrogen atoms were placed in calculated
positions and refined using a riding model.[1]

Potential Signaling Pathways and Biological Activity

Derivatives of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid have been reported to exhibit
a range of biological activities, including anti-inflammatory, antimicrobial, anti-tubercular, and
antiproliferative effects.[1][2] Some derivatives have also shown potential as antidiabetic agents
through the inhibition of protein tyrosine phosphatase 1B (PTP1B) and a-glucosidase.[5] The
bromophenyl group is often associated with anticancer and enzyme inhibitory activities.[4]

The following diagram illustrates a generalized mechanism of enzyme inhibition, a common
mode of action for such compounds.
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Fig. 2: Generalized signaling pathway for enzyme inhibition.

This guide provides a comparative overview of the X-ray crystallography of 4-[(4-
Bromophenyl)amino]-4-oxobutanoic acid derivatives. The presented data and protocols
offer a valuable resource for researchers engaged in the design and development of novel
therapeutic agents based on this chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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